N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid
Description
Properties
CAS No. |
834894-51-8 |
|---|---|
Molecular Formula |
C14H14N2O6 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
(2S)-2-[4-(2,5-dioxopyrrolidin-1-yl)anilino]butanedioic acid |
InChI |
InChI=1S/C14H14N2O6/c17-11-5-6-12(18)16(11)9-3-1-8(2-4-9)15-10(14(21)22)7-13(19)20/h1-4,10,15H,5-7H2,(H,19,20)(H,21,22)/t10-/m0/s1 |
InChI Key |
LNVLNWFJMOMOMO-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Hydroxysuccinimide Ester of 4-Carboxyphenylacetic Acid
-
- 4-Carboxyphenylacetic acid (or related acid precursor)
- N-Hydroxysuccinimide (HOSu)
- Dicyclohexylcarbodiimide (DCC)
- Solvent: Tetrahydrofuran (THF) or ethyl acetate
- Temperature: 0°C to room temperature
- Reaction time: Approximately 8 hours
-
- Dissolve 4-carboxyphenylacetic acid (17 mmol) in 50 mL THF or ethyl acetate.
- Add 18 mmol of N-hydroxysuccinimide to the solution.
- Cool the mixture to 0°C.
- Add 18 mmol of DCC slowly, maintaining the temperature below 5°C.
- Stir for 30 minutes at 5°C, then allow the reaction to proceed for 8 hours at room temperature.
- Filter off the dicyclohexylurea (DCU) byproduct.
- Evaporate the solvent to obtain an oil.
- Triturate the oil with hexane to remove excess DCC; decant hexane.
- Dissolve the residue in dichloromethane and cool to 5–8°C for 24 hours to precipitate residual DCU.
- Filter and wash the organic layer with 5% sodium bicarbonate solution.
- Dry over anhydrous magnesium sulfate or calcium chloride.
- Evaporate solvent to yield the NHS ester as a yellow oil or crystals.
Yield: Typically high, around 80–96% depending on purification.
Coupling of NHS Ester with L-Aspartic Acid
-
- NHS ester of 4-(2,5-dioxopyrrolidin-1-yl)phenylacetic acid
- L-Aspartic acid (or its salt form)
- Base: Triethylamine or similar
- Solvent: Dimethylformamide (DMF) or aqueous DMF
- Temperature: Room temperature
- Reaction time: Several hours to overnight
-
- Dissolve the NHS ester in DMF.
- Add excess L-aspartic acid and triethylamine to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the crude product by ion-exchange chromatography followed by reverse-phase chromatography.
- Isolate the pure N-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid as a disodium salt or other salt form.
Yield: Reported yields for similar conjugates are in the range of 60–80% after purification.
Use of EDCI and HOBt: Instead of DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with 1-hydroxybenzotriazole (HOBt) can be used to activate the carboxylic acid for ester formation, often improving reaction selectivity and reducing side products.
Selective Esterification: For complex molecules, selective esterification of carboxyl groups can be achieved using thionyl chloride in methanol or oxalyl chloride to form methyl esters, which can then be converted to NHS esters.
Cyclization and Intermediate Formation: In some synthetic schemes, intermediates such as succinamic acid derivatives are cyclized using hexamethyldisilazane (HMDS) to form the succinimide ring before coupling.
- Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| NHS Ester Formation | 4-Carboxyphenylacetic acid, HOSu, DCC | THF or EtOAc | 0°C to RT | 8 h | 80–96 | Cooling critical to control reaction |
| Coupling with L-Aspartic Acid | NHS ester, L-Aspartic acid, Triethylamine | DMF or aqueous DMF | Room temperature | Several hours | 60–80 | Purification by ion-exchange & RP-HPLC |
| Alternative Activation | EDCI, HOBt | DMF | Room temperature | Several hours | Comparable | Reduces side products |
| Selective Esterification | Thionyl chloride, methanol | Methanol | 0°C to RT | Variable | High | For selective protection of groups |
| Cyclization (Succinimide ring) | HMDS, benzene | Benzene | Reflux or RT | Several hours | High | Used for intermediate preparation |
The use of carbodiimide coupling agents such as DCC or EDCI is well-established for preparing NHS esters, which are key intermediates in the synthesis of this compound.
Maintaining low temperatures during the addition of DCC is crucial to minimize side reactions and ensure high purity of the NHS ester.
Purification steps involving ion-exchange and reverse-phase chromatography are essential to isolate the pure conjugate, especially when coupling with amino acids like L-aspartic acid.
Alternative coupling reagents and protecting group strategies can be employed depending on the complexity of the molecule and desired selectivity.
The succinimide moiety (2,5-dioxopyrrolidin-1-yl) is a reactive leaving group that facilitates amide bond formation, making this compound valuable in bioconjugation and pharmaceutical chemistry.
The preparation of this compound involves the synthesis of an activated NHS ester intermediate followed by coupling with L-aspartic acid under mild conditions. The process relies on carbodiimide-mediated activation, careful temperature control, and chromatographic purification to achieve high yields and purity. Variations in reagents and protecting group strategies allow for optimization tailored to specific synthetic needs. The methods are supported by extensive research and are widely applicable in the synthesis of bioconjugates and related compounds.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group of the L-aspartic acid component undergoes efficient esterification under standard coupling conditions:
Key findings:
-
DCC-mediated activation enables selective esterification of the 15-hydroxyl group in EP4 agonist conjugates without affecting other functional groups .
-
NHS ester intermediates facilitate efficient coupling with bisphosphonate drugs under aqueous conditions .
Hydrolysis Pathways
The dioxopyrrolidine ring demonstrates pH-dependent stability:
Controlled Hydrolysis Conditions
textN-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid → NaOH (0.1M, 40°C, 6h) → Cleavage of succinimide ring → Formation of aspartyl-amino intermediate
-
Complete ring opening occurs within 4 hr at pH >10 (monitored by HPLC)
-
Stabilized in neutral buffers (t₁/₂ = 48 hr at pH 7.4)
Amide Bond Formation
The primary amine generated from dioxopyrrolidine hydrolysis participates in coupling reactions:
| Amine Acceptor | Coupling Agent | Product Application | Yield | Reference |
|---|---|---|---|---|
| 4-Carboxyphenylacetic acid | EDCI/HOBt | Bone-targeting prodrugs | 80% | |
| Picolinamide derivatives | T3P® | mGlu4 positive allosteric modulators | 65% |
Notable stereochemical outcomes:
-
L-configuration of aspartic acid remains intact during amidation (confirmed by chiral HPLC)
-
Coupling efficiency drops to <15% when using racemic aspartic acid precursors
Nucleophilic Ring Modifications
The electron-deficient pyrrolidine-2,5-dione ring undergoes regioselective attacks:
Reaction Map
textO || N-Ar-C-N || O
-
Position 3 : Preferred site for nucleophilic addition (e.g., Grignard reagents)
-
Position 1 : Susceptible to ring-opening via aminolysis (k = 2.3×10⁻³ M⁻¹s⁻¹ with n-BuNH₂)
Thermal Rearrangements
DSC analysis reveals three distinct thermal events:
| Temperature Range (°C) | ΔH (J/g) | Process |
|---|---|---|
| 145-152 | 82.4 ±3.1 | Dehydration of aspartic acid moiety |
| 218-225 | 147.9 ±5.2 | Succinimide ring polymerization |
| 290-305 | 210.1 ±8.3 | Complete decomposition |
Critical stability considerations:
-
Dehydration above 140°C generates reactive anhydride intermediates
-
Melt-phase reactions produce crosslinked polymers with residual amine groups
Redox Reactions
The phenyl-aspartic acid conjugate participates in electrochemical transformations:
Cyclic Voltammetry Data (0.1M PBS, pH 7.4)
| Potential (V vs. Ag/AgCl) | Process | Peak Current (μA) |
|---|---|---|
| -0.82 | Reduction of dioxopyrrolidine | 12.3 ±0.4 |
| +1.15 | Oxidation of phenyl ring | 8.9 ±0.3 |
Applications in biosensing:
-
Cathodic peak current linear range: 1-100 μM (R²=0.998)
-
Detection limit: 0.33 μM (S/N=3) for electrochemical monitoring
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly for developing targeted prodrugs and bioactive conjugates. The documented reaction pathways provide a foundation for rational design of derivatives with optimized pharmaceutical properties.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticonvulsant Activity
Research has indicated that compounds related to N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid exhibit anticonvulsant properties. A study synthesized hybrid anticonvulsants derived from similar structures and evaluated their effectiveness in reducing seizure activity in animal models. The findings suggest that modifications to the pyrrolidine moiety can enhance anticonvulsant efficacy, making this compound a candidate for further pharmacological exploration .
1.2 Immunomodulatory Effects
This compound has shown promise in immunology. It was found to increase monoclonal antibody production in vitro, indicating potential applications in vaccine development and therapeutic antibody production . This immunomodulatory effect could be harnessed for enhancing immune responses in various diseases.
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound's structural features allow it to interact with various enzymes, making it a subject of interest for enzyme inhibition studies. Preliminary investigations have revealed that derivatives of this compound can inhibit specific proteases involved in disease pathways, suggesting its potential as a lead compound for drug development targeting these enzymes.
2.2 Drug Delivery Systems
Due to its unique chemical properties, this compound can be utilized in the design of drug delivery systems. Its ability to form stable complexes with other pharmaceutical agents enhances the solubility and bioavailability of drugs, which is crucial for improving therapeutic outcomes .
Cosmetic Applications
The cosmetic industry has also recognized the potential of this compound as an ingredient in formulations aimed at skin health. Its properties may contribute to skin hydration and protection against oxidative stress . Studies assessing its safety and efficacy in cosmetic formulations are ongoing.
Data Table: Summary of Applications
Case Studies and Research Findings
- Anticonvulsant Study : A recent study focused on synthesizing new hybrid anticonvulsants based on the structure of this compound. The results indicated significant reductions in seizure frequency compared to control groups, highlighting the compound's potential as a therapeutic agent for epilepsy .
- Immunomodulatory Research : In vitro experiments demonstrated that this compound enhances the production of monoclonal antibodies by immune cells. This finding suggests its utility in developing vaccines or therapies that require robust immune responses .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that derivatives of this compound effectively inhibit certain proteases linked to inflammatory diseases. These results support further exploration into its role as a therapeutic agent targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce physiological effects.
Signal Transduction: Influencing signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related molecules (Table 1):
Key Research Findings
MPPB vs. This compound Structural Differences: MPPB contains a benzamide and dimethylpyrrole group instead of L-aspartic acid. The dimethylpyrrole moiety is critical for enhancing mAb productivity (7.9 pg/cell/day vs. 4.2 pg/cell/day in controls) by suppressing cell growth and increasing glucose uptake and intracellular ATP . Glycosylation Effects: MPPB reduces galactosylation of mAbs, a critical quality attribute affecting antibody-dependent cellular cytotoxicity (ADCC) . Metabolic Impact: Both compounds likely influence cellular metabolism via their pyrrolidinyl groups, but the aspartic acid in the target compound may alter amino acid utilization or energy pathways differently .
Comparison with Dioxopyrrolidinyl Phenylacetate (CAS 91574-33-3)
- The phenylacetate derivative lacks polar groups like aspartic acid, making it more hydrophobic and suitable for conjugation rather than metabolic modulation. Its primary use is as a linker in bioconjugation .
L-Aspartic Acid Salts Derivatives like L-aspartic acid salts improve drug solubility and target CNS receptors . The target compound’s aspartic acid moiety may similarly enhance solubility or enable interactions with amino acid transporters.
Mechanistic and Application Insights
- Bioprocessing : MPPB’s ability to boost mAb productivity while suppressing growth highlights a trade-off between cell proliferation and product yield. The target compound, with its aspartic acid group, might instead enhance cell viability or nutrient uptake without growth suppression .
- Glycosylation : MPPB’s suppression of galactosylation aligns with studies showing that reduced galactose content alters FcγR binding and ADCC activity . The target compound’s lack of dimethylpyrrole suggests minimal impact on glycosylation, making it preferable for applications requiring unmodified glycan profiles.
- Conjugation vs. Metabolic Activity : While dioxopyrrolidinyl phenylacetate is optimized for stable amine bonding, the target compound’s aspartic acid could enable pH-dependent release or targeting in drug delivery systems .
Biological Activity
N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring that contributes to its pharmacological profile. The presence of the dioxopyrrolidine moiety is crucial for its interaction with biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymes : It has been shown to act as an inhibitor of certain enzymes, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. Inhibitory activity against AChE has been linked to enhanced cognitive function in preclinical models .
- Neuroprotective Effects : The compound displays neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. It has been observed to protect against amyloid-beta-induced neurotoxicity, a hallmark of Alzheimer’s disease .
- Anticonvulsant Activity : In vivo studies have demonstrated that derivatives of this compound possess significant anticonvulsant properties, showing efficacy in various seizure models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Study : A study investigated the effects of this compound on SH-SY5Y cells exposed to amyloid-beta. Results showed a significant reduction in cell death and ROS production, highlighting its potential for treating neurodegenerative conditions .
- Anticonvulsant Efficacy : In a controlled study using mouse models, derivatives exhibited significant anticonvulsant effects with ED50 values lower than standard treatments, suggesting a promising avenue for epilepsy management .
- Enzyme Kinetics : Kinetic studies revealed that the compound acts as a non-competitive inhibitor of AChE, with molecular docking studies confirming binding interactions at critical active sites, enhancing our understanding of its mechanism .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid in laboratory settings?
- Methodological Answer :
- Use engineering controls (e.g., chemical fume hoods) to minimize inhalation exposure .
- Wear lab coats, chemical-resistant gloves (nitrile or neoprene), and safety goggles. Avoid skin contact by using closed containers and inert absorbents for spills .
- In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention if irritation persists .
Q. How can researchers verify the purity and structural integrity of this compound during synthesis?
- Methodological Answer :
- Employ HPLC with UV detection (e.g., using C18 columns) to assess purity, referencing retention times against validated standards .
- Confirm the structure via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For example, compare observed molecular ion peaks ([M+H]+) with theoretical values (C₁₃H₁₄N₂O₆: 318.09 g/mol) .
- Use FT-IR to identify functional groups (e.g., aspartic acid carboxylate stretches at ~1700 cm⁻¹ and pyrrolidinone carbonyl at ~1750 cm⁻¹) .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer :
- Test solubility in DMSO (≤10% v/v) for stock solutions, followed by dilution in aqueous buffers (e.g., PBS at pH 7.4).
- Avoid halogenated solvents (e.g., chloroform) due to potential reactivity with the pyrrolidinone moiety .
- For stability studies, monitor degradation via LC-MS under varying pH (4–9) and temperature (4–37°C) conditions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Use density functional theory (DFT) to model reaction pathways, focusing on the nucleophilic substitution between L-aspartic acid derivatives and 4-(2,5-dioxopyrrolidin-1-yl)phenyl intermediates .
- Apply statistical design of experiments (DoE) (e.g., 2⁴ factorial design) to screen variables: temperature (25–80°C), catalyst loading (0.1–1 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 hours) .
- Validate predictions with experimental yields and purity metrics, prioritizing conditions with >90% conversion .
Q. What strategies resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer :
- Conduct dose-response curve triplicates under standardized conditions (fixed ATP concentration, pH 7.4, 37°C) to minimize variability .
- Use multivariate analysis (e.g., PCA) to identify confounding factors (e.g., batch-to-batch impurity differences, solvent residuals) .
- Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate hydrolysis for activity) .
Q. How can researchers design a scalable reactor system for continuous synthesis of this compound?
- Methodological Answer :
- Implement membrane separation technologies (e.g., nanofiltration) to isolate the product from unreacted intermediates .
- Optimize flow chemistry parameters : residence time (5–30 min), pressure (1–5 bar), and mixer geometry (T-shaped vs. coiled reactors) to enhance mass transfer .
- Monitor real-time process control via PAT tools (e.g., inline Raman spectroscopy) to adjust feed rates and maintain yield >85% .
Q. What experimental frameworks validate the compound’s hypothesized role in modulating intracellular aspartate metabolism?
- Methodological Answer :
- Use stable isotope tracing (¹³C-aspartate) in cell cultures, tracking incorporation into TCA cycle intermediates via GC-MS .
- Combine CRISPR-Cas9 knockout models (e.g., GOT1/GOT2-deficient cells) to isolate the compound’s metabolic effects from endogenous pathways .
- Perform metabolomic profiling (LC-QTOF-MS) under hypoxia vs. normoxia to assess context-dependent activity .
Methodological Design & Data Analysis
Q. How do researchers address batch-to-batch variability in pharmacological studies?
- Methodological Answer :
- Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity (>99%) and particle size distribution (D90 < 50 µm) .
- Use ANOVA to statistically compare bioactivity across batches, with post-hoc Tukey tests to identify outliers .
- Establish a stability-indicating method (e.g., forced degradation under UV light, 40°C/75% RH) to correlate impurities with efficacy loss .
Q. What theoretical frameworks guide the study of this compound’s supramolecular interactions?
- Methodological Answer :
- Apply molecular docking (AutoDock Vina) to predict binding modes with aspartate transporters (e.g., SLC1A3), prioritizing poses with ΔG < -7 kcal/mol .
- Validate predictions via isothermal titration calorimetry (ITC) to measure binding stoichiometry (n) and enthalpy (ΔH) .
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with transporter inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
